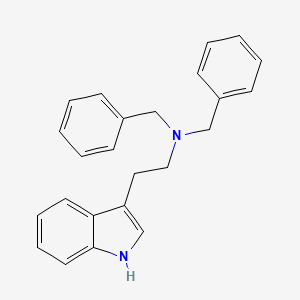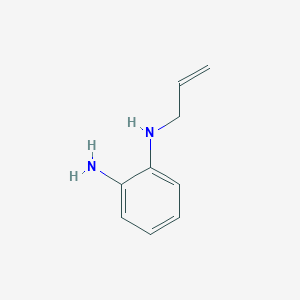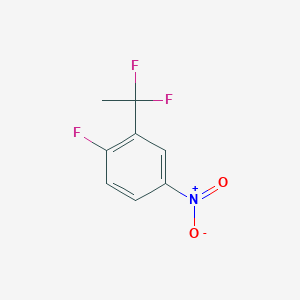
2-(1,1-difluoroethyl)-1-fluoro-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,1-difluoroethyl)-1-fluoro-4-nitrobenzene is an organic compound with the molecular formula C8H6F3NO2. This compound is characterized by the presence of a benzene ring substituted with a 1,1-difluoroethyl group, a fluorine atom, and a nitro group. The incorporation of fluorine atoms into organic molecules often enhances their chemical stability and biological activity, making such compounds valuable in various fields of research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-bromo-2-(1,1-difluoroethyl)benzene with a fluorinating agent under controlled conditions . The nitration step can be achieved using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group onto the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,1-difluoroethyl)-1-fluoro-4-nitrobenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or iron (Fe) with hydrochloric acid (HCl) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(1,1-difluoroethyl)-1-fluoro-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to the presence of fluorine atoms, which can enhance the pharmacokinetic properties of drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 2-(1,1-difluoroethyl)-1-fluoro-4-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and electrostatic interactions. Additionally, the nitro group can participate in redox reactions, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-(1,1-difluoroethyl)benzene: Similar structure but with a bromine atom instead of a nitro group.
2-(1,1-Difluoroethyl)-1-fluoro-4-(trifluoromethyl)benzene: Contains an additional trifluoromethyl group.
2,2-Dichloro-1,1-difluoroethyl methyl ether: Contains a difluoroethyl group but with different substituents.
Uniqueness
2-(1,1-difluoroethyl)-1-fluoro-4-nitrobenzene is unique due to the combination of its substituents, which confer specific chemical and biological properties.
Propriétés
Formule moléculaire |
C8H6F3NO2 |
|---|---|
Poids moléculaire |
205.13 g/mol |
Nom IUPAC |
2-(1,1-difluoroethyl)-1-fluoro-4-nitrobenzene |
InChI |
InChI=1S/C8H6F3NO2/c1-8(10,11)6-4-5(12(13)14)2-3-7(6)9/h2-4H,1H3 |
Clé InChI |
SLHUWMLRDHOSEI-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=CC(=C1)[N+](=O)[O-])F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


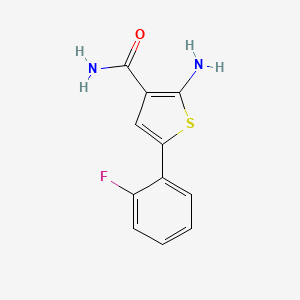

![4-[(2,2-Dimethylpropyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B8724575.png)

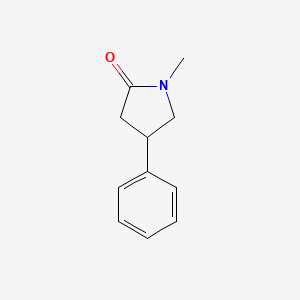
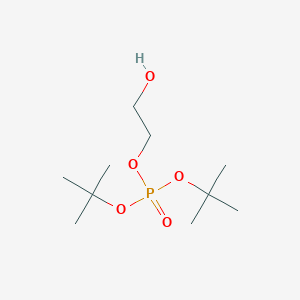

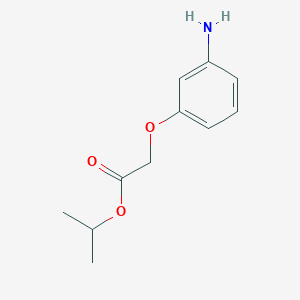

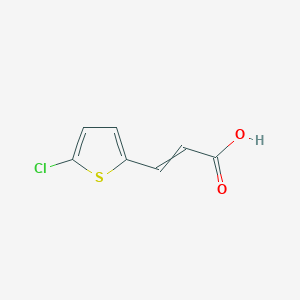
![3,4-dihydroisoquinolin-2(1H)-yl[1-(3,4-dimethoxybenzyl)piperidin-4-yl]methanone](/img/structure/B8724622.png)
